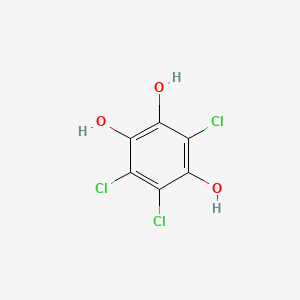

3,5,6-Trichlorobenzene-1,2,4-triol

Description

3,5,6-Trichlorobenzene-1,2,4-triol (C₆HCl₃(OH)₃) is a chlorinated aromatic compound featuring a benzene ring substituted with three hydroxyl (-OH) groups at positions 1, 2, and 4 and three chlorine atoms at positions 3, 5, and 4. This unique structure combines the reactivity of phenolic hydroxyl groups with the persistence of chlorine substituents. It is identified as a biodegradation intermediate of pentachlorophenol (PCP) in microbial pathways, particularly in Bacillus tropicus . The compound’s dual functional groups influence its solubility, toxicity, and environmental behavior, distinguishing it from simpler chlorobenzenes or hydroxylated analogs.

Properties

CAS No. |

56961-22-9 |

|---|---|

Molecular Formula |

C6H3Cl3O3 |

Molecular Weight |

229.4 g/mol |

IUPAC Name |

3,5,6-trichlorobenzene-1,2,4-triol |

InChI |

InChI=1S/C6H3Cl3O3/c7-1-2(8)5(11)6(12)3(9)4(1)10/h10-12H |

InChI Key |

ORRYSFHTLNADQC-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C(C(=C(C(=C1Cl)O)Cl)Cl)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5,6-trichlorobenzene-1,2,4-triol typically involves the chlorination of benzene derivatives followed by hydroxylation. One common method is the sequential chlorination of benzene to produce 1,2,4-trichlorobenzene, which is then hydroxylated to introduce the hydroxyl groups at the 1, 2, and 4 positions.

Industrial Production Methods: In an industrial setting, the production of 3,5,6-trichlorobenzene-1,2,4-triol may involve large-scale chlorination reactors and hydroxylation processes under controlled conditions to ensure the desired substitution pattern on the benzene ring.

Chemical Reactions Analysis

Types of Reactions: 3,5,6-Trichlorobenzene-1,2,4-triol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

Substitution: Halogenation reactions can be performed using chlorine or bromine in the presence of a catalyst.

Major Products Formed:

Oxidation: The oxidation of 3,5,6-trichlorobenzene-1,2,4-triol can yield carboxylic acids or ketones.

Reduction: Reduction reactions can produce dihydroxybenzenes or other reduced derivatives.

Substitution: Substitution reactions can lead to the formation of polyhalogenated compounds.

Scientific Research Applications

3,5,6-Trichlorobenzene-1,2,4-triol has various applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

Biology: The compound can be used in biochemical studies to investigate enzyme activities and metabolic pathways.

Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

3,5,6-Trichlorobenzene-1,2,4-triol is similar to other trihydroxybenzenes such as pyrogallol (benzene-1,2,3-triol) and phloroglucinol (benzene-1,3,5-triol). its unique substitution pattern with chlorine atoms distinguishes it from these compounds. The presence of chlorine atoms can influence its reactivity and physical properties, making it distinct in its applications.

Comparison with Similar Compounds

Structural Analogs

1,2,4-Trichlorobenzene (1,2,4-TCB)

- Structure : Benzene ring with three chlorine atoms at positions 1, 2, and 4 (C₆H₃Cl₃).

- Properties :

- Toxicity : Linked to hepatic and renal damage in mammals; EPA drinking water standard: 0.07 ppm .

- Environmental Persistence : Slow biodegradation due to chlorine substituents; detected in industrial wastewater .

Benzene-1,2,4-triol (1,2,4-Trihydroxybenzene)

- Structure : Benzene ring with three hydroxyl groups (C₆H₃(OH)₃).

- Properties: High polarity and water solubility due to hydroxyl groups. Toxicity arises from spontaneous dimerization, forming reactive quinones .

- Applications : Investigated as an antimicrobial agent against Xanthomonas citri (citrus canker pathogen) but requires stabilization for safe use .

3,5,6-Trichloropyridin-2-ol (TCP)

- Structure: Pyridine ring with chlorine atoms at positions 3, 5, 6 and a hydroxyl group at position 2 (C₅HCl₃NO).

- Properties: Degradation product of chlorpyrifos (organophosphate insecticide). Detected in environmental water samples via HPLC with a detection limit of 0.30 mg/L .

- Toxicity : Persists in aquatic systems; associated with ecological risks due to pesticide residues .

Physicochemical Properties Comparison

| Property | 3,5,6-Trichlorobenzene-1,2,4-triol | 1,2,4-Trichlorobenzene | Benzene-1,2,4-triol | 3,5,6-Trichloropyridin-2-ol |

|---|---|---|---|---|

| Molecular Formula | C₆HCl₃(OH)₃ | C₆H₃Cl₃ | C₆H₃(OH)₃ | C₅HCl₃NO |

| Functional Groups | 3 Cl, 3 OH | 3 Cl | 3 OH | 3 Cl, 1 OH |

| Solubility | Moderate (polarity from OH) | Low (hydrophobic) | High | Moderate |

| Volatility | Likely low (due to OH groups) | High | Low | Moderate |

| Primary Use | Biodegradation intermediate | Solvent/herbicide | Antimicrobial R&D | Pesticide metabolite |

Toxicity and Environmental Impact

- Hydroxyl groups may enhance reactivity, leading to oxidative stress in organisms .

- 1,2,4-TCB : Chronic exposure causes liver/kidney lesions in rodents; classified as an aesthetic contaminant in water (odor threshold: 0.005–0.03 mg/L) .

- Benzene-1,2,4-triol : High toxicity due to dimerization; stabilization (e.g., encapsulation) required for safe application .

- TCP: Persistent in crops (half-life: 8–12 days in vegetables) and water systems, necessitating monitoring in agricultural runoff .

Environmental Degradation Pathways

- 3,5,6-Trichlorobenzene-1,2,4-triol : Likely degraded via microbial dechlorination and hydroxylation, similar to PCP pathways in Bacillus spp. .

- 1,2,4-TCB : Aerobic biodegradation involves dioxygenase enzymes, yielding chlorocatechols; anaerobic pathways are less efficient .

- TCP : Hydrolyzed in alkaline conditions or via photodegradation, but recalcitrant in groundwater .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.